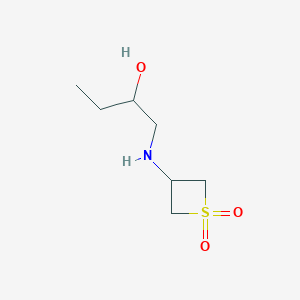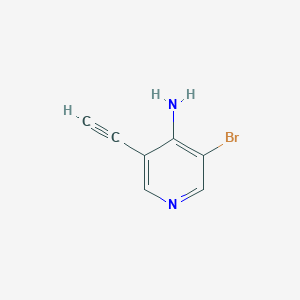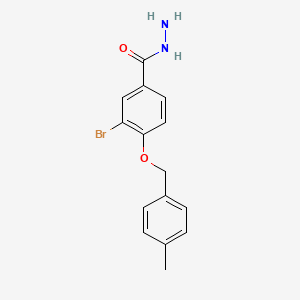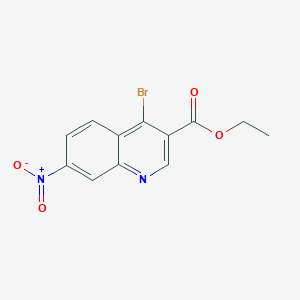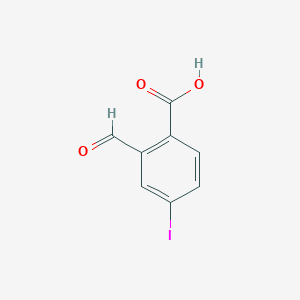
2-Formyl-4-iodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-4-iodobenzoic acid is an organic compound with the molecular formula C8H5IO3 It is a derivative of benzoic acid, where the hydrogen atoms at the 2 and 4 positions on the benzene ring are replaced by a formyl group (-CHO) and an iodine atom, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-formyl-4-iodobenzoic acid typically involves the iodination of 2-formylbenzoic acid. One common method is the Sandmeyer reaction, where 2-formylbenzoic acid undergoes diazotization followed by a reaction with potassium iodide. The reaction conditions usually involve acidic media and controlled temperatures to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Formyl-4-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate for Suzuki coupling reactions.
Major Products:
Oxidation: 2-Carboxy-4-iodobenzoic acid.
Reduction: 2-Hydroxymethyl-4-iodobenzoic acid.
Substitution: Various biaryl compounds depending on the boronic acid used.
Wissenschaftliche Forschungsanwendungen
2-Formyl-4-iodobenzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-formyl-4-iodobenzoic acid largely depends on its chemical reactivity. The formyl group can participate in various condensation reactions, forming Schiff bases with amines, which are crucial intermediates in many biological processes.
Vergleich Mit ähnlichen Verbindungen
2-Iodobenzoic acid: Lacks the formyl group, making it less reactive in condensation reactions.
4-Iodobenzoic acid: Similar structure but without the formyl group, limiting its applications in forming Schiff bases.
2-Formylbenzoic acid: Lacks the iodine atom, reducing its utility in substitution reactions.
Uniqueness: 2-Formyl-4-iodobenzoic acid is unique due to the presence of both the formyl and iodine groups, which confer a combination of reactivity that is not found in its individual analogs. This dual functionality allows it to participate in a broader range of chemical reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H5IO3 |
|---|---|
Molekulargewicht |
276.03 g/mol |
IUPAC-Name |
2-formyl-4-iodobenzoic acid |
InChI |
InChI=1S/C8H5IO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) |
InChI-Schlüssel |
UWFZNKVIYCJZNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


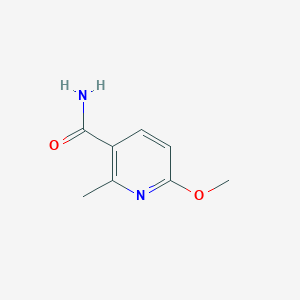
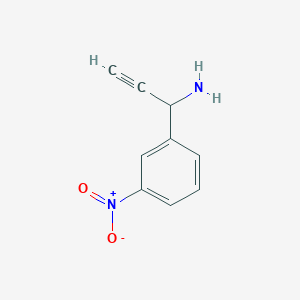
![ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B13009774.png)
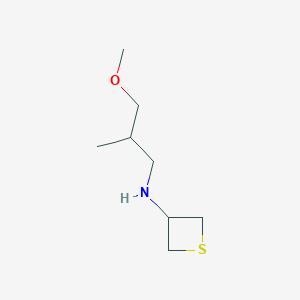
![1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13009786.png)
![5-Amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13009787.png)
